5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8-9,11H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWXGQOZPBRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via cyclization reactions involving amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling of the Imidazole and Piperidine Rings: The imidazole and piperidine rings are then coupled, typically through sulfonylation reactions, to form the desired intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS).
Final Coupling: The brominated pyrimidine is then coupled with the imidazole-piperidine intermediate under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 5-Bromo Position
The bromine atom at position 5 on the pyrimidine ring is a prime site for nucleophilic substitution due to its electron-withdrawing effect and leaving-group capability.
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The Synnova Intermediates process demonstrates bromine replacement using phosphoryl trichloride (POCl₃) under mild conditions .
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Thiomorpholine-mediated substitutions are noted in imidazole-thiadiazole hybrid syntheses .
Reactivity of the Sulfonamide Group
The sulfonyl group bridging the piperidine and imidazole rings is stable under neutral conditions but susceptible to hydrolysis under extreme acidity or basicity.
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Synnova’s synthesis routes employ HCl and NaOH for intermediate modifications, suggesting applicability to sulfonamide cleavage .
Thionation of the Ether Linkage
The piperidin-3-yl oxy group can undergo thionation to form a thioether, altering electronic properties.
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| P₂S₅-mediated thionation | Diphosphorus pentasulfide, reflux | 2-(Methylthio)pyridinium iodide analog | Requires S-methylation post-thionation |
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Patent WO2019105871A1 highlights thionation using P₂S₅ followed by S-methylation with methyl iodide .
Functionalization of the Imidazole Ring
The 1-methylimidazole group, while sterically hindered, may undergo electrophilic substitution or oxidation.
| Reaction | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃, AcOH | Nitro-imidazole derivative | Yields 51–57% | |
| Diazotization | NaNO₂, HCl, Cu powder | Chloro-imidazole intermediate | Used in thiadiazole synthesis |
Comparative Reaction Pathways
| Site | Preferred Reaction | Key Reagents | Outcome |
|---|---|---|---|
| 5-Bromopyrimidine | Nucleophilic substitution | POCl₃, amines, thiomorpholine | Halogen exchange or amine incorporation |
| Sulfonamide linkage | Hydrolysis | HCl, NaOH | Cleavage to amine or sulfonate salt |
| Ether group | Thionation | P₂S₅, methyl iodide | Conversion to thioether |
| Imidazole ring | Nitration | HNO₃, AcOH | Introduction of nitro groups |
Scientific Research Applications
Basic Information
- Molecular Formula : C12H15BrN4O2S
- Molecular Weight : 348.24 g/mol
- CAS Number : 2034621-73-1
Structure
The compound features a pyrimidine ring substituted with a bromo group and a sulfonamide moiety linked to a piperidine, which enhances its biological activity.
Medicinal Chemistry
5-Bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinase pathways involved in tumor growth. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of protein kinases, which are crucial in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. The imidazole ring is known for its activity against fungal infections, while the piperidine moiety can enhance membrane permeability, increasing the compound's efficacy against various pathogens.
Case Study: Fungal Inhibition
A study demonstrated that derivatives of imidazole and pyrimidine showed significant antifungal activity against Candida species, suggesting that 5-bromo derivatives could be effective as antifungal agents .
Neurological Research
The piperidine component of the compound suggests potential applications in neurological disorders. Research indicates that compounds targeting neurotransmitter systems can modulate neurochemical pathways involved in conditions such as anxiety and depression.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that similar compounds can affect serotonin and dopamine receptors, indicating possible anxiolytic or antidepressant effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole moiety can interact with metal ions or other active sites, while the piperidine and pyrimidine rings can provide additional binding interactions.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 5-Bromo-2-(4-Methylpiperidin-1-yl)Pyrimidine Structure: A methyl group at the 4-position of the piperidine ring. Properties: Crystallizes in an orthorhombic system (space group P2₁2₁2₁), with density 1.478 g/cm³. Used as an intermediate in anticancer drug synthesis .
- 5-Bromo-2-(1-Methylpiperidin-4-yloxy)Pyrimidine Structure: Methylation at the 1-position of the piperidine ring. Properties: Molecular weight 272.14 g/mol. Increased lipophilicity due to the N-methyl group, which may enhance blood-brain barrier penetration .
Heterocyclic Ring Modifications
5-Bromo-2-(Pyrrolidin-3-yloxy)Pyrimidine (SC-22124)
5-Bromo-2-(3,3-Difluoroazetidin-1-yl)Pyrimidine
- Structure : 4-membered azetidine ring with two fluorine atoms.
- Properties : Molar mass 250.04 g/mol; fluorine atoms enhance electronegativity and metabolic stability .
- Comparison : The sulfonylimidazole group in the target compound provides a larger surface area for hydrophobic interactions compared to the compact azetidine ring.
Functional Group Variations
5-Bromo-2-((tert-Butyldimethylsilyl)Oxy)Pyrimidine
- Structure : Bulky silyl ether protecting group.
- Properties : Boiling point 296.2°C; used as a synthetic intermediate. The silyl group improves solubility in organic solvents .
- Comparison : The target compound’s sulfonylimidazole group is more biorelevant, enabling direct pharmacological activity rather than serving as a protecting group.
- 5-Bromo-2-[(4-Chlorophenoxy)Methoxy]Pyrimidine Structure: Aromatic phenoxy methoxy substituent. Properties: Molecular weight 315.55 g/mol; the chlorophenyl group may engage in π-π stacking with target proteins .
Physicochemical Properties
Biological Activity
5-Bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine is a novel compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine core substituted with a bromine atom and a sulfonamide group linked to a piperidine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate potent antibacterial effects against various strains, including resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease mechanisms.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| AChE | 2.14 ± 0.003 | 21.25 |
| Urease | 0.63 ± 0.001 | Not applicable |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro, with promising results against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cancer cell proliferation.
Case Study: Anticancer Effects
In a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, leading to disrupted metabolic pathways in pathogens.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed, indicating its potential use in cancer therapies.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine?
Methodological Answer:
The synthesis typically involves modular coupling of the pyrimidine core with a sulfonyl-piperidine-imidazole moiety. Key steps include:
- Nucleophilic Substitution : React 5-bromo-2-chloropyrimidine with a hydroxyl-containing piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .
- Sulfonylation : Introduce the 1-methyl-1H-imidazole-4-sulfonyl group to the piperidine ring using sulfonyl chloride derivatives in anhydrous dichloromethane with triethylamine as a base .
- Optimization Tips :
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Comprehensive structural validation requires multi-spectral analysis:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.5–9.0 ppm) and piperidine (δ 3.0–4.0 ppm). The imidazole methyl group appears as a singlet near δ 3.7 ppm .
- ¹³C NMR : Confirm quaternary carbons in the pyrimidine (C-Br at ~160 ppm) and sulfonyl groups (S=O at ~110 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and C-Br vibrations at ~650 cm⁻¹ .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- First Aid :
- Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to rule out interference .
- Stability Testing : Perform HPLC analysis pre-/post-assay to check for degradation (e.g., hydrolysis of the sulfonyl group in aqueous buffers) .
- Control for Solubility : Use standardized DMSO stocks (<0.1% final concentration) and confirm solubility via dynamic light scattering .
Advanced: What computational approaches predict target binding and selectivity?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or sulfotransferases. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability of the piperidine-imidazole moiety in binding pockets .
- QSAR Modeling : Train models on analogues (e.g., pyrimidine derivatives in ) to predict ADMET properties and optimize logP values for blood-brain barrier penetration.
Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility while maintaining biocompatibility .
- Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base titration (monitor pH 2–3 for protonation of the pyrimidine nitrogen) .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
